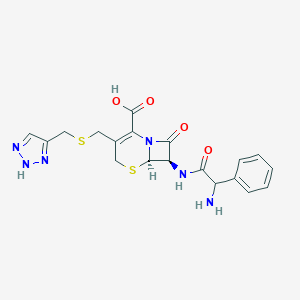
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid, also known as AZTREO, is a novel antibiotic agent that has shown potential in the treatment of bacterial infections.
作用機序
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid works by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan cross-linking. It binds to the active site of penicillin-binding proteins (PBPs) and prevents the transpeptidase activity required for peptidoglycan cross-linking, resulting in bacterial cell death.
生化学的および生理学的効果
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. It has a half-life of approximately 2 hours and is mainly excreted through the kidneys. 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has also been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of bacterial infections.
実験室実験の利点と制限
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and well-characterized mechanism of action. However, its synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, the limited availability of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may pose a challenge for researchers who wish to conduct experiments with the compound.
将来の方向性
There are several potential future directions for 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid research, including the development of new synthetic methods to improve yield and reduce costs, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination therapy with other antibiotics. Additionally, further studies are needed to evaluate the safety and efficacy of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid in human clinical trials.
Conclusion
In conclusion, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is a novel antibiotic agent with promising potential in the treatment of bacterial infections. Its unique chemical structure and well-characterized mechanism of action make it an attractive candidate for further research and development. With further studies, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may prove to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
合成法
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is synthesized through a multistep process involving the condensation of 7-aminocephalosporanic acid with 2-phenylglycine, followed by the introduction of a triazole ring and a thiomethyl group. The final step involves the acylation of the amino group with a 1H-1,2,3-triazol-4-ylmethylthio acyl chloride to yield 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid.
科学的研究の応用
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also shown promising results in the treatment of multidrug-resistant bacterial infections.
特性
CAS番号 |
148234-35-9 |
|---|---|
製品名 |
7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid |
分子式 |
C19H20N6O4S2 |
分子量 |
460.5 g/mol |
IUPAC名 |
(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-3-(2H-triazol-4-ylmethylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H20N6O4S2/c20-13(10-4-2-1-3-5-10)16(26)22-14-17(27)25-15(19(28)29)11(8-31-18(14)25)7-30-9-12-6-21-24-23-12/h1-6,13-14,18H,7-9,20H2,(H,22,26)(H,28,29)(H,21,23,24)/t13?,14-,18-/m1/s1 |
InChIキー |
YIRHZUDRWFEYJJ-HBUWYVDXSA-N |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4 |
同義語 |
7-(2-amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid 7-APATERC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



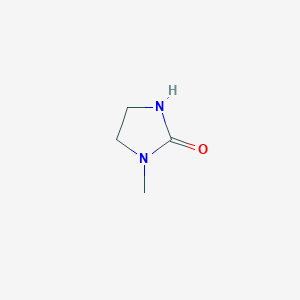
![4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B125375.png)
![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)
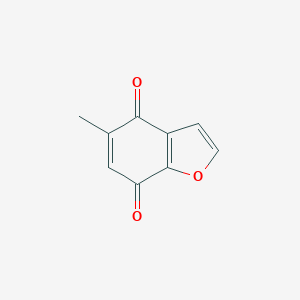
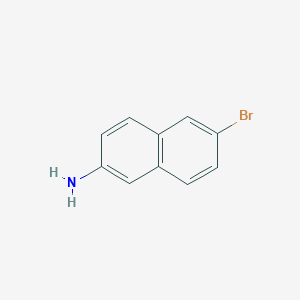
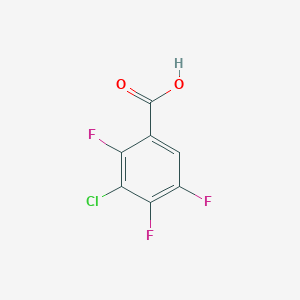
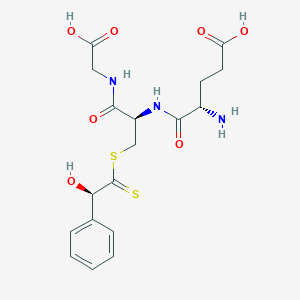
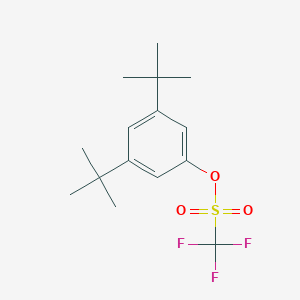
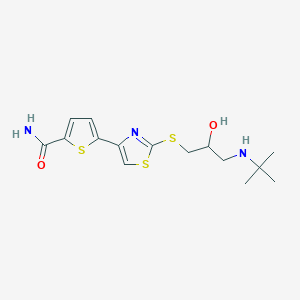
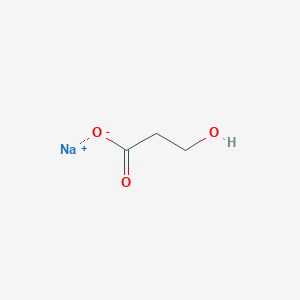
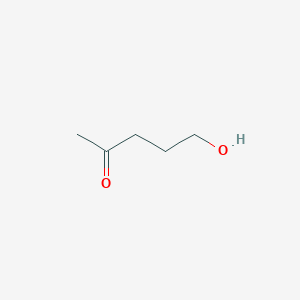
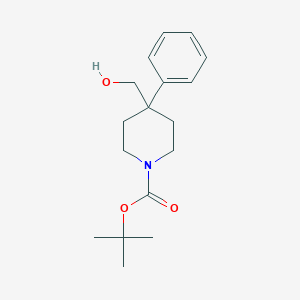
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)